Brimonidine - 59803-98-4

Brimonidine

Catalog Number: EVT-261487
CAS Number: 59803-98-4
Molecular Formula: C11H10BrN5
Molecular Weight: 292.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brimonidine is a highly selective α2-adrenergic receptor agonist. It is chemically related to clonidine and displays affinity for the nonadrenergic imidazoline receptor.

Timolol

  • Compound Description: Timolol is a non-selective beta-adrenergic receptor antagonist used to treat glaucoma. It works by reducing the production of aqueous humor, thereby lowering intraocular pressure (IOP). Timolol is often used as a first-line treatment for glaucoma and is available as both a topical eye drop and an oral medication. [, , , , , , , , , ]
  • Relevance: Timolol is frequently compared to Brimonidine in studies evaluating the efficacy and safety of glaucoma treatments. Research suggests that Brimonidine exhibits similar IOP-lowering efficacy to Timolol but with potentially fewer systemic side effects, particularly on heart rate. [, , , , , , , ]

Latanoprost

  • Compound Description: Latanoprost is a prostaglandin analog widely used to treat glaucoma. It works by increasing the outflow of aqueous humor through the uveoscleral pathway, thus lowering IOP. Latanoprost is considered a highly effective glaucoma treatment and is often used as first-line therapy. [, ]
  • Relevance: Studies have compared the IOP-lowering efficacy of fixed-combination Brimonidine/Timolol to Latanoprost/Timolol or to unfixed combinations containing Latanoprost. These studies aim to determine the optimal combination therapy for managing glaucoma. [, ]

Dorzolamide

  • Compound Description: Dorzolamide is a carbonic anhydrase inhibitor that lowers IOP by decreasing the production of aqueous humor. It is commonly used as adjunctive therapy alongside other glaucoma medications like prostaglandin analogs or beta-blockers. [, , , , ]
  • Relevance: Dorzolamide, often in combination with Timolol, is frequently compared to Brimonidine/Timolol fixed combinations in studies assessing treatment efficacy, safety, patient adherence, and quality of life. Researchers aim to determine the optimal treatment regimen for glaucoma patients. [, , , , ]

Brinzolamide

  • Compound Description: Brinzolamide, similar to Dorzolamide, is a carbonic anhydrase inhibitor that reduces IOP by inhibiting aqueous humor production. It is used as both monotherapy and in combination with other glaucoma medications. [, ]
  • Relevance: Brinzolamide/Brimonidine fixed combination (BBFC) has been studied as a treatment option for glaucoma and ocular hypertension. Research suggests that BBFC shows superior IOP-lowering efficacy compared to either Brinzolamide or Brimonidine alone. [, ]

Apraclonidine

  • Compound Description: Apraclonidine is an alpha-2 adrenergic receptor agonist that primarily acts on postsynaptic receptors. Similar to Brimonidine, it lowers IOP, but its duration of action is shorter. []
  • Relevance: Studies have compared the short-term ocular hypotensive efficacy and side effects of Brimonidine and Apraclonidine. While both drugs effectively reduce IOP, Brimonidine showed a more significant effect on blood pressure and heart rate compared to Apraclonidine. []

Betaxolol

  • Compound Description: Betaxolol is a beta-adrenergic receptor antagonist selective for the beta-1 subtype. It is used to lower IOP in glaucoma patients. []
  • Relevance: Studies have compared the IOP-lowering efficacy of Brimonidine to Betaxolol. Results show that Brimonidine was more effective in lowering IOP than Betaxolol when administered twice daily. []

2-Oxobrimonidine

  • Compound Description: 2-Oxobrimonidine is a major metabolite of Brimonidine formed through hepatic oxidation. []
  • Relevance: Understanding the metabolic pathway of Brimonidine, including the formation of 2-Oxobrimonidine, is essential for assessing the drug's overall safety and potential drug interactions. []

3-Oxobrimonidine

  • Compound Description: 3-Oxobrimonidine, like 2-Oxobrimonidine, is a key metabolite formed during the hepatic metabolism of Brimonidine. []
  • Relevance: The identification of 3-Oxobrimonidine as a metabolite provides insights into the breakdown pathway of Brimonidine, which is crucial for understanding potential drug interactions and individual variations in drug response. []

2,3-Dioxobrimonidine

  • Compound Description: 2,3-Dioxobrimonidine is a metabolite generated through the further oxidation of 2-Oxobrimonidine and 3-Oxobrimonidine during Brimonidine's hepatic metabolism. []
  • Relevance: The presence of 2,3-Dioxobrimonidine highlights the extensive hepatic metabolism of Brimonidine, indicating the potential for drug interactions with other medications metabolized through similar pathways. []

4′,5′-Dehydrobrimonidine

  • Compound Description: 4′,5′-Dehydrobrimonidine is a metabolite of Brimonidine primarily observed in dogs, likely due to the low activity of liver aldehyde oxidase in this species. []
  • Relevance: The identification of 4′,5′-Dehydrobrimonidine as a species-specific metabolite emphasizes the importance of considering interspecies differences in drug metabolism during preclinical studies. []

5-Bromo-6-guanidinoquinoxaline

  • Compound Description: 5-Bromo-6-guanidinoquinoxaline is a major metabolite resulting from the oxidative cleavage of the imidazoline ring in Brimonidine. This metabolic pathway is prominent in dogs but also observed in other species. []
  • Relevance: Understanding the formation of 5-Bromo-6-guanidinoquinoxaline contributes to our knowledge of Brimonidine's metabolic fate and potential for drug interactions with medications that interfere with this pathway. []

Oxymetazoline

  • Compound Description: Oxymetazoline is an alpha-adrenergic agonist, primarily acting on alpha1-adrenoceptors, used topically as a decongestant and for treating rosacea-related erythema. []

Pirenzepine

  • Compound Description: Pirenzepine is a selective muscarinic acetylcholine receptor (mAChR) antagonist, specifically targeting the M1 subtype. It is primarily used to reduce gastric acid secretion in the treatment of peptic ulcers. []
  • Relevance: In a study investigating the control of experimentally induced myopia in guinea pigs, Pirenzepine was combined with Brimonidine. The study aimed to evaluate the synergistic effect of both drugs in inhibiting myopia progression. Results showed that the combination therapy was effective in suppressing myopia, suggesting potential for further investigation. []
Source

Brimonidine is synthesized from various chemical precursors, notably from 5-bromo-6-aminoquinoxaline and imidazoline derivatives, through a series of chemical reactions that yield the active pharmaceutical ingredient.

Classification

Brimonidine is classified as an ocular hypotensive agent and falls under the category of alpha-2 adrenergic agonists. It is primarily utilized in ophthalmic solutions for managing conditions such as glaucoma.

Synthesis Analysis

Methods

Brimonidine can be synthesized using several methods, with a notable approach involving the reaction of 5-bromo-6-aminoquinoxaline with imidazoline-2-sulfonic acid in isobutanol at elevated temperatures. This method yields brimonidine through a multi-step process that includes purification via column chromatography .

Technical Details

  1. Initial Reaction: The synthesis begins with 5-bromo-6-aminoquinoxaline reacting with imidazoline-2-sulfonic acid at 125 °C for approximately 16 hours.
  2. Purification: The resulting product undergoes purification to isolate brimonidine base.
  3. Formation of Tartrate Salt: The base can be converted into brimonidine tartrate by reacting it with tartaric acid in methanol, which enhances its solubility and stability for pharmaceutical applications .
Molecular Structure Analysis

Structure

Brimonidine's molecular formula is C_11H_10BrN_5, and its structure features a quinoxaline core substituted with a bromine atom and an imidazoline group. The compound exhibits a complex three-dimensional conformation essential for its biological activity.

Data

  • Molecular Weight: Approximately 288.13 g/mol.
  • Melting Point: Brimonidine tartrate has a melting point around 208 °C .
  • Spectroscopic Data: Infrared spectroscopy shows characteristic absorption bands corresponding to functional groups present in the molecule.
Chemical Reactions Analysis

Reactions

Brimonidine undergoes various chemical reactions during its synthesis, including:

  1. Acylation: The reaction of 6-amino-5-bromoquinoxaline with acylating agents to form intermediate acetyl derivatives.
  2. Hydrolysis: Subsequent hydrolysis steps convert these intermediates to the final active form of brimonidine.
  3. Salt Formation: The formation of brimonidine tartrate involves acid-base reactions between the free base and tartaric acid .

Technical Details

The synthesis pathways often involve multiple steps that require careful monitoring of reaction conditions, including temperature, pH, and solvent choice to optimize yield and purity.

Mechanism of Action

Process

Brimonidine exerts its pharmacological effects primarily through selective activation of alpha-2 adrenergic receptors located in the ciliary body of the eye. This activation leads to:

  1. Decreased Aqueous Humor Production: By inhibiting norepinephrine release, it reduces the secretion of aqueous humor.
  2. Increased Uveoscleral Outflow: Enhances the drainage pathways for aqueous humor, thereby lowering intraocular pressure effectively .

Data

Clinical studies have demonstrated that brimonidine can reduce intraocular pressure by approximately 20-30% from baseline levels when administered topically.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol .

Chemical Properties

  • Stability: Brimonidine tartrate is stable under normal storage conditions but should be protected from light.
  • pH Range: Formulations typically maintain a pH around 7.0 to ensure compatibility with ocular tissues.
Applications

Scientific Uses

Brimonidine is primarily used in ophthalmology for:

  1. Treatment of Glaucoma: It helps manage chronic open-angle glaucoma by lowering intraocular pressure.
  2. Ocular Hypertension Management: Effective in patients who may not tolerate other medications.
  3. Research Applications: Investigated for potential neuroprotective effects beyond its use in ocular conditions, including studies on its role in neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Properties

CAS Number

59803-98-4

Product Name

Brimonidine

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Molecular Formula

C11H10BrN5

Molecular Weight

292.13 g/mol

InChI

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)

InChI Key

XYLJNLCSTIOKRM-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
1.54e-01 g/L

Synonyms

5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate
5-bromo-6-(imidazolidinylideneamino)quinoxaline
5-bromo-6-(imidazolin-2-ylamino)quinoxaline
AGN 190342
AGN-190342
AGN190342
Alphagan
Alphagan P
brimonidine
brimonidine Purite
brimonidine tartrate
brimonidine tartrate (1:1)
brimonidine tartrate (1:1), (S-(R*,R*))-isomer
brimonidine tartrate, (R-(R*,R*))-isomer
bromoxidine
mirvaso
Ratio Brimonidine
ratio-Brimonidine
Sanrosa
UK 14,304
UK 14,304 18
UK 14,304-18
UK 14,30418
UK 14,308
UK 14304
UK 14308
UK-14,304-18
UK-14,308
UK-14304
UK14,30418
UK14,308
UK14304

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.